1-Undecanol, propionate
Overview
Description
1-Undecanol, propionate is an ester compound formed from the reaction between 1-undecanol and propionic acid. It is a colorless, water-insoluble liquid with a pleasant odor. This compound is used in various applications, including as a fragrance ingredient and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecanol, propionate can be synthesized through the esterification reaction between 1-undecanol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired ester compound.
Chemical Reactions Analysis
Types of Reactions
1-Undecanol, propionate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-undecanol and propionic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol and propionic acid using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Reduction: Lithium aluminum hydride, ether solvent
Transesterification: Alcohol, acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 1-Undecanol and propionic acid
Reduction: 1-Undecanol and propionic acid
Transesterification: Different esters depending on the alcohol used
Scientific Research Applications
1-Undecanol, propionate has various scientific research applications, including:
Chemistry: Used as a starting material in the synthesis of other chemical compounds and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 1-undecanol, propionate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases in the body to release 1-undecanol and propionic acid, which can then exert their effects on various molecular targets and pathways. The alcohol and acid components can interact with cell membranes, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Undecanol, propionate can be compared with other similar ester compounds, such as:
1-Decanol, propionate: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Dodecanol, propionate: Similar structure but with a longer carbon chain, resulting in different solubility and reactivity.
1-Undecanol, acetate: Similar structure but with a different acid component, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of 1-undecanol and propionic acid, which imparts distinct physical, chemical, and biological properties compared to other ester compounds.
Properties
IUPAC Name |
undecyl propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOMLCJPYHLLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969826 | |
Record name | Undecyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-33-3 | |
Record name | 1-Undecanol, propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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